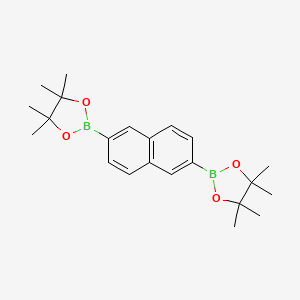

2,6-(Bis-pinocolato)diboranonaphthalene

Vue d'ensemble

Description

Synthesis Analysis

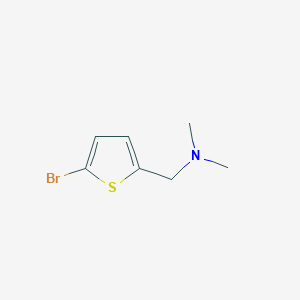

The synthesis of “2,6-(Bis-pinocolato)diboranonaphthalene” involves a series of reactions. The process begins with the formation of tris(dimethylamino)borane, followed by the creation of bromobis(dimethylamino)borane, and finally the production of tetrakis(dimethylamino)diboron .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It is a covalent compound containing two boron atoms and two pinacolato ligands .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it plays a crucial role in the palladium-catalyzed hydroboration reaction of unactivated alkynes .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by its interaction with other compounds. For example, when introduced into lithium grease, it enhances the rheological property of the base grease .Applications De Recherche Scientifique

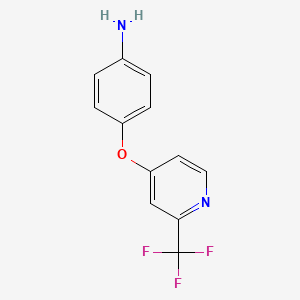

Réactions de couplage croisé de Suzuki-Miyaura

Ce composé est largement utilisé dans les réactions de couplage croisé de Suzuki-Miyaura . Il sert de source de bore pour se coupler avec des halogénures d'aryle, facilitant la formation de composés biaryliques. Cette réaction est essentielle dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques en raison de sa haute sélectivité et de son rendement dans des conditions douces.

Synthèse d'esters d'allylborane

Les esters d'allylborane sont des intermédiaires précieux en synthèse organique. Le composé en question peut réagir avec des substrats en présence d'un catalyseur de sel de cuivre et d'une base pour subir une déshydroboronoestérification d'oléfine . Ce processus est crucial pour la création de molécules complexes avec un haut contrôle stéréochimique.

Préparation d'esters d'arylboronique

Les esters d'arylboronique sont essentiels dans diverses transformations chimiques. En utilisant "2,6-(Bis-pinocolato)diboranonaphthalene", les chercheurs peuvent synthétiser l'acide 3,4-diméthoxy-5-méthylphénylboronique pinacol , qui est un composé important dans le développement de nouvelles entités chimiques.

Borylation aux liaisons C-H benzyliques

Le composé est utilisé pour la borylation aux liaisons C-H benzyliques d'alkylbenzènes . Cette application est cruciale dans le domaine de la chimie médicinale, où des modifications de noyaux benzéniques sont souvent nécessaires pour le développement de nouveaux médicaments.

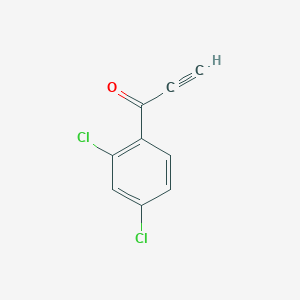

Hydroboration d'alcynes et d'alcènes

L'hydroboration est une réaction fondamentale en chimie organique. “this compound” peut être utilisé pour l'hydroboration d'alcynes ou d'alcènes alkyles ou aryles , conduisant à la formation d'esters de boronates, qui sont des intermédiaires polyvalents.

Synthèse de polymères conjugués

Le composé est instrumental dans la synthèse de polymères conjugués régiosymétriques . Ces polymères ont des applications dans les dispositifs électroniques tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires en raison de leur capacité à conduire l'électricité.

Hydroboration asymétrique

L'hydroboration asymétrique est une méthode pour créer des molécules chirales. “this compound” peut être utilisé pour effectuer l'hydroboration asymétrique de 1,3-énynes , conduisant à des boronates allenyles chiraux, qui sont précieux en synthèse asymétrique.

Couplage avec des iodures d'aryle

Le composé peut se coupler avec des iodures d'aryle en présence d'un catalyseur de cuivre pour former des arylboronates . Ce processus est important pour la construction de liaisons carbone-bore, qui sont essentielles dans de nombreuses transformations organiques.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2,6-(Bis-pinocolato)diboranonaphthalene is known to participate in a variety of biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. One of the key interactions involves its role as a reducing agent in nickel-catalyzed reductive arylation and vinylation of alkyl electrophiles . This interaction is particularly significant in the synthesis of complex organic molecules, where this compound helps in the formation of C(sp3)-C(sp2) bonds .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the reduction of nickel(II) to nickel(0), which is essential for the catalytic activity in reductive arylation and vinylation reactions . This mechanism involves the formation of a complex between this compound and the nickel catalyst, leading to the activation of the catalyst and subsequent chemical transformations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that this compound can maintain its activity and continue to influence cellular processes without significant loss of function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on cellular function and metabolic pathways . At higher doses, there may be toxic or adverse effects, including potential disruption of cellular homeostasis and induction of oxidative stress . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the reduction of nickel(II) to nickel(0), which is a critical step in the catalytic cycle of reductive arylation and vinylation reactions . This interaction can influence the overall metabolic flux and levels of specific metabolites, thereby affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions help in the localization and accumulation of the compound in target cells and tissues, ensuring its availability for biochemical reactions . The compound’s distribution is also influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is often directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound is present at the site of action, where it can effectively participate in biochemical reactions and influence cellular processes .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30B2O4/c1-19(2)20(3,4)26-23(25-19)17-11-9-16-14-18(12-10-15(16)13-17)24-27-21(5,6)22(7,8)28-24/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKWROQJPYYOBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)B4OC(C(O4)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60732496 | |

| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849543-98-2 | |

| Record name | 2,2'-(Naphthalene-2,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60732496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B1457151.png)

![Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B1457157.png)

![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1457159.png)

![5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1457165.png)

![5-Methylimidazo[1,2-a]pyridin-2-amine](/img/structure/B1457170.png)